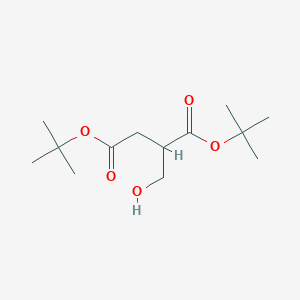
Di-tert-butyl 2-(hydroxymethyl)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl 2-(hydroxymethyl)succinate is an organic compound with the molecular formula C13H24O5 and a molecular weight of 260.33 g/mol . It is a derivative of succinic acid, where two tert-butyl groups and a hydroxymethyl group are attached to the succinate backbone. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-(hydroxymethyl)succinate can be synthesized through the esterification of succinic acid derivatives. One common method involves the reaction of succinic anhydride with tert-butanol in the presence of a catalyst such as dimethylaminopyridine (DMAP) and triethylamine in a solvent like toluene . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Di-tert-butyl 2-(hydroxymethyl)succinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of di-tert-butyl 2-(carboxymethyl)succinate.
Reduction: Formation of di-tert-butyl 2-(hydroxymethyl)butane-1,4-diol.
Substitution: Formation of various substituted succinates depending on the nucleophile used.
科学研究应用
Di-tert-butyl 2-(hydroxymethyl)succinate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of metabolic pathways and enzyme reactions involving succinate derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of di-tert-butyl 2-(hydroxymethyl)succinate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Mono-tert-butyl succinate: A similar compound with only one tert-butyl group.
Di-tert-butyl succinate: Lacks the hydroxymethyl group.
Succinic acid: The parent compound without any tert-butyl or hydroxymethyl groups.
Uniqueness
Di-tert-butyl 2-(hydroxymethyl)succinate is unique due to the presence of both tert-butyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as increased steric bulk and the ability to form hydrogen bonds. These properties make it a valuable compound in various research and industrial applications .
属性
分子式 |
C13H24O5 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
ditert-butyl 2-(hydroxymethyl)butanedioate |
InChI |
InChI=1S/C13H24O5/c1-12(2,3)17-10(15)7-9(8-14)11(16)18-13(4,5)6/h9,14H,7-8H2,1-6H3 |
InChI 键 |
ODPAYOZJCQATEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC(CO)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


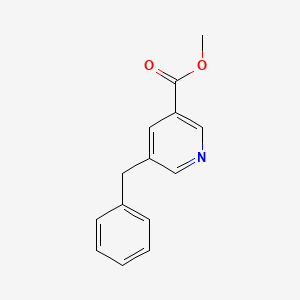
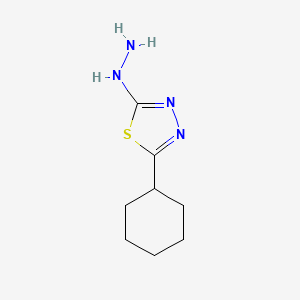
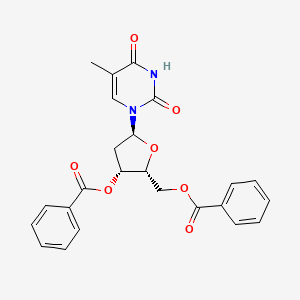
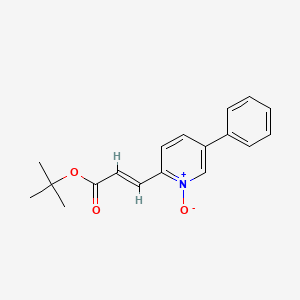
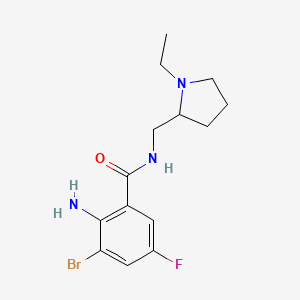
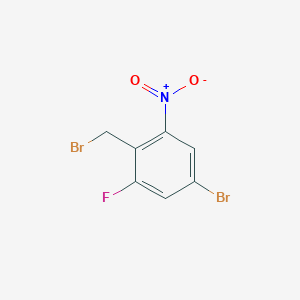
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
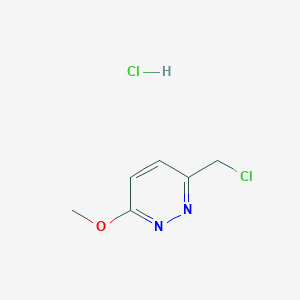
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)
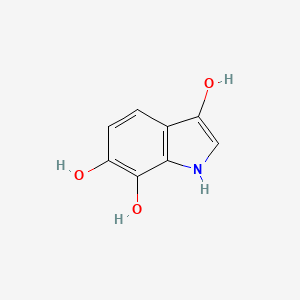
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)
